![molecular formula C9H14O3 B14221750 1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)- CAS No. 824940-62-7](/img/structure/B14221750.png)
1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)- is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.208 . This compound is characterized by its spirocyclic structure, which includes a dioxaspiro ring system fused with a carboxaldehyde group. The (7S) designation indicates the stereochemistry of the compound.
Métodos De Preparación
The synthesis of 1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)- can be achieved through various synthetic routes. One common method involves the cyclization of alkenyl dihydroxy ketones . The reaction conditions typically include the use of acid catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxaldehyde group can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
The scientific research applications of 1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)- are diverse and span across various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential biological activities and therapeutic applications. In industry, it can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)- involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. For example, in a biological setting, it may interact with enzymes or receptors to exert its effects. The spirocyclic structure of the compound may play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)- can be compared with other similar compounds such as 1,4-Dioxaspiro[4.4]nonane and 1,6-Dioxaspiro[4.4]nonane These compounds share the spirocyclic dioxaspiro ring system but differ in their functional groups and stereochemistry The unique combination of the carboxaldehyde group and the (7S) stereochemistry in 1,4-Dioxaspiro[4
Propiedades
Número CAS |
824940-62-7 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
(8S)-8-methyl-1,4-dioxaspiro[4.4]nonane-8-carbaldehyde |
InChI |
InChI=1S/C9H14O3/c1-8(7-10)2-3-9(6-8)11-4-5-12-9/h7H,2-6H2,1H3/t8-/m0/s1 |
Clave InChI |
LIPFNECAAVDNKC-QMMMGPOBSA-N |
SMILES isomérico |
C[C@@]1(CCC2(C1)OCCO2)C=O |
SMILES canónico |
CC1(CCC2(C1)OCCO2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine](/img/structure/B14221667.png)
![4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide](/img/structure/B14221679.png)
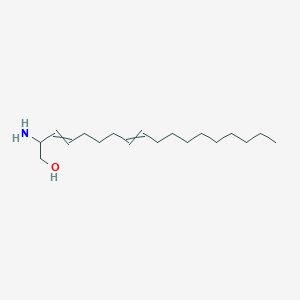
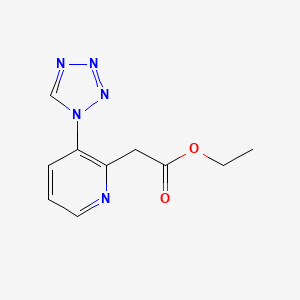
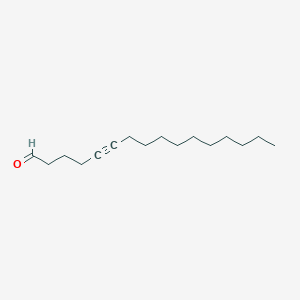

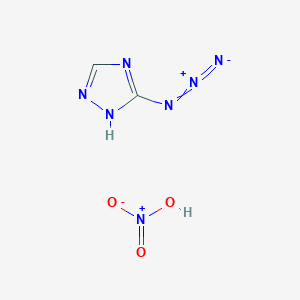
![5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine](/img/structure/B14221716.png)

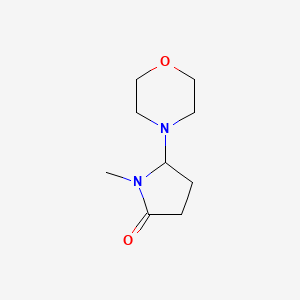

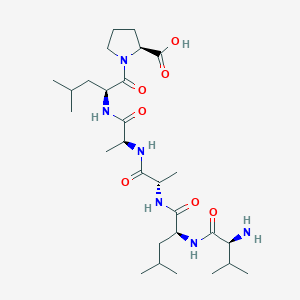
![2-Amino-5-[(2-hydroxypropoxy)methyl]phenol](/img/structure/B14221744.png)
![4-[(4-Chloroanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14221748.png)
